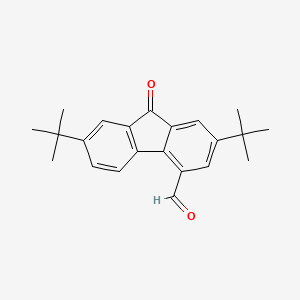![molecular formula C15H14Cl2O4 B14258617 Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy- CAS No. 403657-31-8](/img/structure/B14258617.png)
Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is an organic compound with the molecular formula C15H16Cl2O4. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a chloro and a methoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] typically involves the reaction of 4-chloro-3-methoxyphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts, such as acids or bases, can further enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced products.
Substitution: The chloro and methoxy groups on the benzene rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-[methylenebis(oxy)]bis[3-methoxy-]
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is unique due to the presence of both chloro and methoxy groups on the benzene rings, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
403657-31-8 |
|---|---|
Formule moléculaire |
C15H14Cl2O4 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
1-chloro-4-[(4-chloro-3-methoxyphenoxy)methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C15H14Cl2O4/c1-18-14-7-10(3-5-12(14)16)20-9-21-11-4-6-13(17)15(8-11)19-2/h3-8H,9H2,1-2H3 |
Clé InChI |
JRUFYFHVMRRVOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCOC2=CC(=C(C=C2)Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)

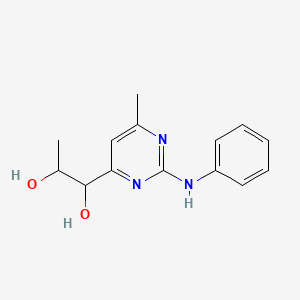
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)
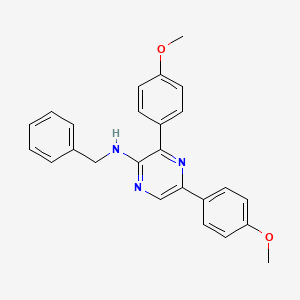

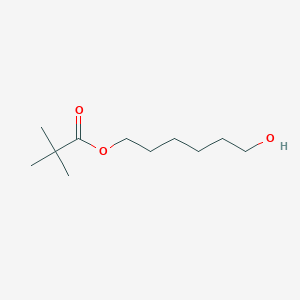
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
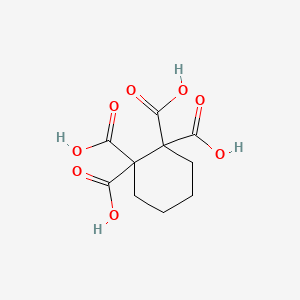
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
